molecular formula C20H26O4 B14080321 6H-Dibenzo[b,d]pyran-2-carboxylicacid, 6a,7,10,10a-tetrahydro-1-hydroxy-6,6,9-trimethyl-3-propyl-, (6aR,10aR)- CAS No. 63953-77-5

6H-Dibenzo[b,d]pyran-2-carboxylicacid, 6a,7,10,10a-tetrahydro-1-hydroxy-6,6,9-trimethyl-3-propyl-, (6aR,10aR)-

Cat. No.: B14080321
CAS No.: 63953-77-5
M. Wt: 330.4 g/mol
InChI Key: NIVFVXYHFPSETN-ZIAGYGMSSA-N
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Description

6H-Dibenzo[b,d]pyran-2-carboxylic acid, 6a,7,10,10a-tetrahydro-1-hydroxy-6,6,9-trimethyl-3-propyl-, (6aR,10aR)- is a complex organic compound with a unique structure. It belongs to the class of dibenzopyrans, which are known for their diverse chemical properties and applications. This compound is characterized by its multiple ring structure and the presence of various functional groups, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Dibenzo[b,d]pyran-2-carboxylic acid, 6a,7,10,10a-tetrahydro-1-hydroxy-6,6,9-trimethyl-3-propyl-, (6aR,10aR)- involves several steps, starting from simpler organic molecules. The process typically includes:

    Formation of the Dibenzopyran Core: This is achieved through a series of cyclization reactions.

    Functional Group Modifications: Introduction of the hydroxy, carboxylic acid, and other functional groups through various organic reactions such as oxidation and reduction.

    Stereochemical Control: Ensuring the correct stereochemistry (6aR,10aR) through the use of chiral catalysts or starting materials.

Industrial Production Methods

Industrial production of this compound may involve:

    Bulk Synthesis: Using large-scale reactors to carry out the cyclization and functional group modification reactions.

    Purification: Techniques such as crystallization, distillation, and chromatography to isolate the desired product.

    Quality Control: Ensuring the purity and correct stereochemistry through analytical methods like NMR and HPLC.

Chemical Reactions Analysis

Types of Reactions

6H-Dibenzo[b,d]pyran-2-carboxylic acid, 6a,7,10,10a-tetrahydro-1-hydroxy-6,6,9-trimethyl-3-propyl-, (6aR,10aR)- undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with others, such as halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

6H-Dibenzo[b,d]pyran-2-carboxylic acid, 6a,7,10,10a-tetrahydro-1-hydroxy-6,6,9-trimethyl-3-propyl-, (6aR,10aR)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6H-Dibenzo[b,d]pyran-2-carboxylic acid, 6a,7,10,10a-tetrahydro-1-hydroxy-6,6,9-trimethyl-3-propyl-, (6aR,10aR)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways: Modulation of signaling pathways involved in inflammation, oxidative stress, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Δ9-Tetrahydrocannabinol (THC): Shares a similar dibenzopyran core but differs in functional groups and stereochemistry.

    Cannabinol (CBN): Another related compound with a similar structure but different biological activities.

    Parahexyl: A synthetic cannabinoid with structural similarities.

Uniqueness

6H-Dibenzo[b,d]pyran-2-carboxylic acid, 6a,7,10,10a-tetrahydro-1-hydroxy-6,6,9-trimethyl-3-propyl-, (6aR,10aR)- is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

CAS No.

63953-77-5

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-propyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid

InChI

InChI=1S/C20H26O4/c1-5-6-12-10-15-17(18(21)16(12)19(22)23)13-9-11(2)7-8-14(13)20(3,4)24-15/h7,10,13-14,21H,5-6,8-9H2,1-4H3,(H,22,23)/t13-,14-/m1/s1

InChI Key

NIVFVXYHFPSETN-ZIAGYGMSSA-N

Isomeric SMILES

CCCC1=CC2=C([C@@H]3CC(=CC[C@H]3C(O2)(C)C)C)C(=C1C(=O)O)O

Canonical SMILES

CCCC1=CC2=C(C3CC(=CCC3C(O2)(C)C)C)C(=C1C(=O)O)O

Origin of Product

United States

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